(2-Phenylbenzo[d]oxazol-6-yl)boronic acid
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Overview
Description
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid is an organoboron compound with the molecular formula C13H10BNO3. It is a boronic acid derivative that features a benzo[d]oxazole ring substituted with a phenyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various arylated derivatives .
Scientific Research Applications
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
(2-Phenylbenzo[d]oxazol-7-yl)boronic acid: A positional isomer with the boronic acid group at a different position on the benzo[d]oxazole ring.
Uniqueness
(2-Phenylbenzo[d]oxazol-6-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications and research fields.
Properties
CAS No. |
866332-16-3 |
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Molecular Formula |
C13H10BNO3 |
Molecular Weight |
239.04 g/mol |
IUPAC Name |
(2-phenyl-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C13H10BNO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8,16-17H |
InChI Key |
ZDBJLFSTEWCFQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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